molecular formula C16H15N6O2P B1434768 N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine CAS No. 66499-31-8

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B1434768
CAS No.: 66499-31-8
M. Wt: 354.3 g/mol
InChI Key: HBVBMEQCXSOQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine-2,4,6-triamine core modified by a phosphaphenanthrene methyl group. The triazine core is known for its high nitrogen content, which is advantageous in applications requiring nitrogen-rich materials, such as flame retardants or polymers .

Properties

IUPAC Name

2-N-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N6O2P/c17-14-20-15(18)22-16(21-14)19-9-25(23)13-8-4-2-6-11(13)10-5-1-3-7-12(10)24-25/h1-8H,9H2,(H5,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBMEQCXSOQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CNC4=NC(=NC(=N4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N6O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine is a complex organophosphorus compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16H15N6O2P
  • Molecular Weight : 354.3 g/mol
  • CAS Number : 66499-31-8

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Protein Kinases : The compound has shown promising results in inhibiting key protein kinases involved in cancer progression. For instance, it targets topoisomerases and tyrosine kinases which are crucial for DNA replication and cellular signaling pathways .
  • Antitumor Activity : Recent studies have demonstrated that derivatives of s-triazines exhibit significant antitumor activity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the triazine core can enhance its potency against specific cancer types .

Anticancer Efficacy

A summary of the anticancer activity observed in studies involving s-triazine derivatives is presented below:

CompoundCell LineIC50 (µM)Mechanism
Compound 1A549 (Lung)0.20PI3K/mTOR inhibition
Compound 2MCF-7 (Breast)1.25EGFR inhibition
Compound 3HCT116 (Colon)0.13FAK inhibition
Compound 4U87MG (Glioblastoma)0.42Apoptosis induction

These compounds demonstrate varying degrees of potency against different cancer cell lines, with some exhibiting IC50 values as low as 0.13 µM, indicating strong inhibitory effects on tumor growth .

Case Studies

Several studies have highlighted the efficacy of triazine derivatives in preclinical models:

  • Study on EGFR Inhibition : A study conducted by He et al. in 2018 evaluated the effects of triazine compounds on EGFR-TK activity in breast cancer models. The results indicated that specific derivatives could significantly inhibit EGFR-TK with IC50 values below 10 µM .
  • Combination Therapy Potential : Research has suggested that combining triazine derivatives with existing chemotherapeutic agents may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and survival .

Scientific Research Applications

Flame Retardancy

Overview of Flame Retardants
Flame retardants are substances that are added to materials to inhibit or resist the spread of fire. The incorporation of phosphorus-containing compounds has been shown to enhance the flame-retardant properties of polymers.

Application of N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine
This compound is derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene (DOPO), which is known for its effectiveness as a flame retardant. The triazine moiety in this compound can improve thermal stability and char formation during combustion processes.

Case Studies

  • Polymer Blends : In studies involving blends of polyesters and epoxy resins, the addition of this compound has led to reduced flammability and improved thermal stability compared to unmodified materials .
  • Nylon Composites : Research indicates that incorporating this compound into nylon matrices significantly enhances their fire resistance without compromising mechanical properties .

Polymer Chemistry

Role in Polymer Synthesis
The unique structure of this compound allows it to act as a cross-linking agent or modifier in polymer formulations.

Applications

  • Epoxy Resins : This compound can be used to modify epoxy resins to achieve desired mechanical properties while enhancing flame retardancy. Its phosphorus content contributes to the formation of a protective char layer during combustion .
  • Thermoplastics : The integration into thermoplastic formulations has shown promise in improving both thermal and mechanical properties while maintaining compliance with fire safety standards .

Medicinal Chemistry

Potential Bioactivity
Research into the medicinal properties of phosphorus-containing compounds suggests potential applications in drug development.

Investigated Applications

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes .
  • Antimicrobial Properties : The triazine and phosphorous functionalities may confer antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Flame RetardancyPolyesters, Epoxy ResinsEnhanced fire resistance
Polymer ChemistryCross-linking agent in thermoplastics and epoxiesImproved mechanical and thermal properties
Medicinal ChemistryPotential anticancer and antimicrobial agentsNew therapeutic avenues

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Aromatic Substituents

a. N~2~-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS 30360-13-5)
  • Structure : Contains a 4-nitrophenyl group attached to the triazine core.
  • Molecular Formula : C₉H₉N₇O₂ (MW: 247.21 g/mol).
  • Key Differences: Lacks the phosphorus-containing phosphaphenanthrene group.
  • Applications : Nitro-substituted triazines are explored in agrochemicals and explosives due to their stability and energetic properties .
b. N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
  • Structure : Features a phenyl group at the 6-position of the triazine core.
  • Key Differences :
    • Retains the phosphaphenanthrene methyl group but replaces one triazine amine with a phenyl substituent.
    • Reduced nitrogen content compared to the target compound.
  • Applications : Likely used in flame-retardant additives for polymers, leveraging both phosphorus and nitrogen synergism .

Triazine-Based Food Contaminants

Melamine (1,3,5-Triazine-2,4,6-triamine)
  • Structure : Simple triazine core with three amine groups.
  • Molecular Formula : C₃H₆N₆ (MW: 126.12 g/mol).
  • Key Differences: No aromatic or phosphorus-containing substituents. High nitrogen content (66% by mass) but lacks thermal stability modifiers.
  • Applications : Industrially used in plastics and adhesives but infamously misused as a food adulterant due to its nitrogen-rich structure .
Cyanuric Acid (2,4,6-Trihydroxy-1,3,5-triazine)
  • Structure : Triazine core with hydroxyl groups.
  • Molecular Formula : C₃H₃N₃O₃ (MW: 129.08 g/mol).
  • Key Differences :
    • Hydroxyl groups enable hydrogen bonding, contrasting with the amine/phosphorus functionalities of the target compound.
  • Applications : Forms insoluble complexes with melamine (e.g., melamine cyanurate), causing renal toxicity. Used in pool chlorination and polymer stabilizers .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₉H₁₆N₇O₂P* ~435.3 Triazine amines, phosphaphenanthrene Flame retardants, high-performance polymers
N~2~-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine C₉H₉N₇O₂ 247.21 Nitrophenyl, triazine amines Agrochemicals, explosives
Melamine C₃H₆N₆ 126.12 Triazine amines Plastics, adhesives
Cyanuric Acid C₃H₃N₃O₃ 129.08 Triazine hydroxyls Pool disinfectants, polymer stabilizers

*Estimated based on structural analogs in .

Research Findings and Industrial Relevance

  • Phosphorus-Nitrogen Synergism: The target compound’s phosphaphenanthrene and triamine groups may synergistically improve flame retardancy by releasing phosphoric acid (char-forming agent) and non-flammable gases (NH₃) during combustion .
  • Toxicity Profile : Unlike melamine and cyanuric acid, the target compound’s large aromatic system likely reduces bioavailability, minimizing acute toxicity risks .
  • Synthetic Challenges : Introducing the phosphaphenanthrene group requires specialized phosphorylation reagents, increasing synthesis complexity compared to simpler triazine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction between a DOPO derivative and a triazine compound bearing amino groups. The key step is the formation of a methylene linkage between the phosphorus-containing DOPO moiety and the triazine ring system.

  • Starting Materials:

    • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO or its derivatives)
    • 1,3,5-triazine-2,4,6-triamine (melamine or related triazine derivatives)
  • Reaction Type:

    • Nucleophilic substitution or condensation reaction to form a phosphaphenanthrene-methyl-triazine linkage.
  • Reaction Conditions:

    • Typically conducted in a single reaction vessel to streamline synthesis.
    • Use of minimal organic solvents to reduce environmental impact.
    • Elevated temperatures and sometimes catalysts to promote reaction efficiency.
    • Purification by crystallization or solvent extraction to isolate the product.

This approach minimizes intermediate purification steps, enhancing yield and reducing waste.

Detailed Preparation Procedure

Based on available data and patent literature, the preparation involves the following steps:

Step Description Conditions/Notes
1 Synthesis of DOPO Derivative DOPO is prepared or procured as the starting phosphorus compound. The method for synthesizing DOPO involves oxidation of 9-oxa-10-phosphaphenanthrene derivatives under controlled acidic conditions (e.g., acetic acid or phosphoric acid as solvents and catalysts).
2 Preparation of Triazine Intermediate 1,3,5-triazine-2,4,6-triamine (melamine) is used as the nucleophilic amine source. It may be purified or dried prior to reaction.
3 Coupling Reaction The DOPO derivative is reacted with the triazine amine in a solvent system that can include minimal organic solvents or aqueous media. The reaction is conducted under stirring at elevated temperature (typically 80–120°C) to facilitate the formation of the methylene linkage.
4 Isolation and Purification The crude product is isolated by filtration or extraction, followed by recrystallization from suitable solvents (e.g., ethanol or acetone) to obtain pure N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine.

Reaction Mechanism Insights

  • The reaction involves the nucleophilic attack of the triazine amino groups on the electrophilic phosphorus center or activated methylene group of the DOPO derivative.
  • The formation of the phosphaphenanthrene-methyl linkage stabilizes the compound and imparts flame-retardant properties.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the product during and after synthesis.

Comparative Data Table of Compound Characteristics

Parameter Value Notes
CAS Number 66499-31-8 Unique identifier for the compound
Molecular Formula C16H15N6O2P Reflects the combined DOPO and triazine structure
Molecular Weight 354.3 g/mol Calculated from elemental composition
Density 1.53 g/cm³ Measured physical property
Melting Point Not specified Data not available
Boiling Point Not specified Data not available
Solvent Use Minimal Eco-friendly synthesis approach
Purification Recrystallization Common method for final product isolation

Research Findings and Optimization Notes

  • The single-vessel synthesis method reduces organic solvent consumption and intermediate handling, aligning with green chemistry principles.
  • Reaction monitoring via NMR allows optimization of reaction time and temperature to maximize yield and purity.
  • The use of catalysts or acid additives (e.g., acetic acid, phosphoric acid) can enhance reaction rates, as indicated in related patent literature for DOPO derivatives synthesis.
  • The final compound exhibits excellent flame-retardant properties, making the preparation method valuable for industrial applications in materials science.

Q & A

Advanced Research Question

  • TGA/DSC : Run under N₂ (20–800°C, 10°C/min). Expect decomposition >300°C, with mass loss correlating to triazine ring breakdown.
  • Py-GC/MS : Identify volatile decomposition products (e.g., NH₃, HCN) to infer degradation mechanisms .

How do electronic properties influence reactivity, and how are they measured?

Advanced Research Question
The electron-deficient triazine core and electron-donating phosphaphenanthrene group create a push-pull system. Characterize via:

  • UV-Vis : λ_max ~270 nm (π→π* transitions in aromatic systems).
  • Cyclic Voltammetry : Oxidation peaks near +1.2 V (vs. Ag/AgCl) indicate redox activity .
  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior .

How can substituent effects on reactivity be systematically studied?

Advanced Research Question
Compare analogues (e.g., phenyl-substituted derivatives ):

  • Kinetic Studies : Monitor reaction rates (e.g., hydrolysis) via ³¹P NMR.
  • Hammett Plots : Correlate σ values of substituents with reaction rates to assess electronic effects.

What environmental fate studies are relevant for this compound?

Advanced Research Question

  • Photodegradation : Expose to UV light (λ=254 nm) in aqueous solution; analyze by LC-MS for hydroxylated byproducts.
  • Biodegradation : Use OECD 301F (microbial consortium) to measure BOD₅/COD ratios .

How to address contradictions between computational and experimental data?

Q. Methodological Focus

  • Validation : Replicate experimental conditions in simulations (e.g., solvent effects in DFT).
  • Sensitivity Analysis : Vary DFT functionals (B3LYP vs. M06-2X) to assess agreement with NMR/spectroscopic data .

What advanced computational models predict catalytic or photophysical behavior?

Advanced Research Question

  • TD-DFT : Simulate excited-state dynamics for applications in optoelectronics.
  • MD Simulations : Study aggregation behavior in solvent environments (e.g., chloroform) .

How can this compound be applied in flame-retardant materials?

Advanced Research Question
The phosphaphenanthrene group acts as a char-forming agent. Evaluate via:

  • LOI Testing : Measure oxygen index (>28% indicates efficacy).
  • Cone Calorimetry : Quantify heat release rate (HRR) reduction in polymer composites .

What theoretical frameworks explain its heterocyclic interactions?

Q. Methodological Focus

  • Frontier Molecular Orbital Theory : Analyze HOMO localization on phosphorus for nucleophilic attack.
  • Crystal Engineering : Use Hirshfeld surfaces to study intermolecular interactions (e.g., C-H⋯O/P contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 2
Reactant of Route 2
N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.